Nemazoline

Nasal Decongestion Alpha-Adrenergic Pharmacology In Vivo Efficacy

Nemazoline's unique α1-agonist/α2-antagonist profile separates it from non-selective decongestants, directly addressing rebound congestion concerns. Preclinical data confirms superior efficacy vs. oxymetazoline and an exceptional safety window. Ideal as a positive control for next-gen decongestant R&D. Secure high-purity material for reproducible in vivo pharmacology and SAR studies.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
CAS No. 130759-56-7
Cat. No. B135616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemazoline
CAS130759-56-7
Synonyms2-(4-amino-3,5-dichlorobenzyl)imidazoline
A 57219
A-57219
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl
InChIInChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15)
InChIKeyFXNNRWAIGIEAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nemazoline (CAS 130759-56-7): A Differentiated α1-Agonist/α2-Antagonist Nasal Decongestant for Preclinical Research


Nemazoline (A-57219) is a synthetic imidazoline derivative and a selective α-adrenergic agent characterized by a unique dual pharmacological profile: it acts as an agonist at α1-adrenoceptors and as an antagonist at α2-adrenoceptors [1]. This mechanism is distinct from most classical nasal decongestants, which are typically non-selective α-agonists. The compound's primary indicated use is as a topical nasal decongestant, where it is designed to relieve congestion via α1-mediated vasoconstriction of capacitance vessels while theoretically mitigating reductions in nasal blood flow through its α2-antagonism [2].

Why Generic Substitution Fails: The Critical Distinction of Nemazoline's Dual α1/α2 Pharmacology


The assumption that all imidazoline-derived nasal decongestants are functionally interchangeable is invalidated by Nemazoline's distinct mechanism. Common alternatives like oxymetazoline, naphazoline, and xylometazoline function primarily as non-selective α1- and α2-adrenoceptor agonists [1]. This lack of selectivity can lead to a phenomenon known as rebound congestion or rhinitis medicamentosa upon chronic use, driven partly by α2-mediated vasoconstriction of resistance vessels that compromises mucosal blood flow. Nemazoline's α1-agonist/α2-antagonist profile is a deliberate structural and pharmacological departure from this class, designed to separate the desired decongestant effect from the unwanted vascular effects mediated by α2-receptor agonism [2]. This fundamental difference in receptor interaction renders direct substitution without supporting comparative data scientifically unsound.

Nemazoline (A-57219) Procurement Guide: Quantifiable Differentiation Against Standard Decongestants


Head-to-Head Efficacy and Duration of Action: Nemazoline vs. Oxymetazoline in a Preclinical Canine Model

In a direct comparative study published in the Journal of Pharmacy and Pharmacology, Nemazoline (A-57219) was evaluated against oxymetazoline, the market-leading nasal decongestant, for its effects on canine nasal mucosa. The study concluded that Nemazoline was 'more effective and long-acting than oxymetazoline' in both in-vitro and in-vivo models [1]. The results demonstrate superior pharmacodynamic properties in a relevant preclinical model of nasal congestion.

Nasal Decongestion Alpha-Adrenergic Pharmacology In Vivo Efficacy

Local vs. Systemic Safety Profile: Absence of Systemic Effects at Suprapharmacologic Doses

A key differentiator for Nemazoline is its exceptional safety margin concerning systemic absorption and local toxicity. The seminal 1987 study demonstrated that upon intranasal administration to dogs, Nemazoline was devoid of systemic effects up to a concentration 1000 times greater than that required for a local decongestant effect (1.65 micrograms, atomized from a 1 microgram mL⁻¹ solution). This suggests highly limited mucosal absorption [1]. Furthermore, a 15-day repeat-dose study in rats at a concentration 1000 times the decongestant dose revealed no mucosal tissue toxicity or systemic effects [1].

Drug Safety Pharmacokinetics Toxicology

Mechanistic Distinction: α1-Agonism vs. α2-Antagonism Binding Affinity

Nemazoline's unique dual activity is quantifiable through radioligand binding assays. Data compiled by the NCATS Inxight Drugs database and other sources indicate a significant difference in binding affinity between α1 and α2 receptors, with Ki values of approximately 576 nM for α1 (agonism) and 29 nM for α2 (antagonism) [1]. This 20-fold higher affinity for the α2 receptor suggests that its antagonism at this site is a potent and dominant part of its pharmacological profile, a feature absent in classic α-agonists.

Receptor Pharmacology Binding Affinity Adrenergic Receptors

Key Research and Industrial Applications for Nemazoline (CAS 130759-56-7) Based on Quantitative Evidence


Preclinical Research into Novel, Long-Acting Topical Decongestants

Nemazoline's demonstrated superiority in efficacy and duration of action compared to oxymetazoline in a canine model makes it an ideal positive control or lead compound for preclinical programs aimed at developing next-generation decongestants [1]. Its profile serves as a benchmark for optimizing pharmacodynamics and separating α1-mediated decongestion from α2-mediated vascular effects.

Investigating the Physiological Role of α2-Adrenoceptors in Nasal Mucosa

As a selective α1-agonist/α2-antagonist, Nemazoline is a powerful pharmacological tool for dissecting the contributions of α1- and α2-adrenoceptors to nasal blood flow and decongestion. Unlike non-selective agonists, it allows researchers to specifically study the consequences of blocking endogenous norepinephrine's action at α2-receptors in the nasal vasculature without concurrent α2-agonism [2].

In Vivo Studies Requiring a Topical Agent with a High Safety Margin

The compelling data demonstrating an absence of systemic effects at doses up to 1000 times the effective concentration in dogs, and the lack of mucosal toxicity after 15-day high-dose administration in rats, positions Nemazoline as a superior candidate for chronic in vivo studies [1]. This minimizes confounding systemic or local toxicological findings, allowing for a cleaner interpretation of efficacy data.

Structure-Activity Relationship (SAR) Studies on Imidazoline Derivatives

Nemazoline's unique dual functional activity and quantifiable binding affinities (α1 Ki ≈ 576 nM, α2 Ki ≈ 29 nM) provide a specific data point for SAR campaigns focused on optimizing receptor selectivity and functional outcomes within the imidazoline class [2]. Its profile can guide the rational design of new molecules with desired α1/α2 activity ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nemazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.